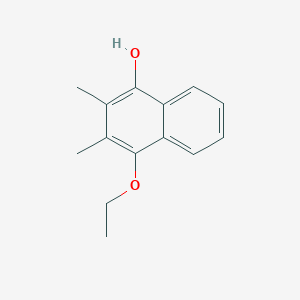

4-Ethoxy-2,3-dimethylnaphthalen-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

4-ethoxy-2,3-dimethylnaphthalen-1-ol |

InChI |

InChI=1S/C14H16O2/c1-4-16-14-10(3)9(2)13(15)11-7-5-6-8-12(11)14/h5-8,15H,4H2,1-3H3 |

InChI Key |

GSNBCRJQQASITK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C2=CC=CC=C21)O)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethoxy 2,3 Dimethylnaphthalen 1 Ol

Retrosynthetic Analysis and Strategic Disconnections Leading to Key Precursors

A retrosynthetic analysis of 4-Ethoxy-2,3-dimethylnaphthalen-1-ol reveals several potential disconnections. A primary strategy would involve the disconnection of the ether and hydroxyl functionalities, suggesting a late-stage etherification or installation of the hydroxyl group. A more fundamental approach would be to deconstruct the naphthalene (B1677914) core itself.

One plausible disconnection is at the C4-ether bond, leading to a 2,3-dimethylnaphthalene-1,4-diol precursor. This intermediate could then be selectively etherified. Another key disconnection involves breaking the bonds of the naphthalene ring. A [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of six-membered rings and could be a viable approach. nih.gov In this scenario, a substituted o-quinodimethane or a related diene could react with a suitable dienophile.

A further retrosynthetic approach could involve a transition metal-catalyzed cross-coupling reaction to introduce the methyl or ethoxy groups onto a pre-functionalized naphthalene core. For instance, a di-brominated naphthol could be a versatile intermediate.

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The synthesis of polysubstituted naphthalenes has been significantly advanced by the development of novel catalytic systems and regioselective functionalization techniques. researchgate.netnih.gov

Regioselective Functionalization Techniques for the Naphthalene Core

Achieving the desired substitution pattern on the naphthalene core of this compound requires a high degree of regiocontrol. Traditional electrophilic aromatic substitution reactions on naphthalene can often lead to mixtures of isomers. nih.gov Modern methodologies, however, offer more precise control.

Directed C-H functionalization has emerged as a powerful strategy for the regioselective introduction of substituents on aromatic rings. nih.gov By employing a directing group, specific C-H bonds can be activated for functionalization. For a precursor to this compound, a hydroxyl or a protected hydroxyl group could serve as a directing group to install the methyl groups at the C2 and C8 positions.

Another approach is the use of annulation reactions, where a benzene (B151609) ring is fused onto a pre-existing ring system. For instance, the annulation of a suitably substituted benzene derivative with a dienophile could construct the naphthalene skeleton with the desired substituents in a controlled manner.

Below is a table illustrating potential regioselective functionalization strategies for naphthalene precursors:

| Strategy | Description | Potential Application for this compound Synthesis |

|---|---|---|

| Directed C-H Functionalization | Use of a directing group to activate a specific C-H bond for reaction. nih.gov | A hydroxyl group at C1 could direct methylation to the C2 and C8 positions. |

| Halogen Dance Reaction | Isomerization of a halogen substituent on an aromatic ring to a more stable position. | Could be used to position a halogen for subsequent cross-coupling reactions. |

| [4+2] Cycloaddition | Reaction of a diene with a dienophile to form a six-membered ring. nih.gov | A substituted diene could react with an alkyne to form the naphthalene core. |

Stereochemical Considerations in the Formation of Naphthol Derivatives (if applicable)

For the target molecule, this compound, there are no stereocenters. However, in the synthesis of related chiral naphthol derivatives, such as binaphthols, stereochemical control is of paramount importance. ingentaconnect.com Asymmetric synthesis and resolution techniques are often employed to obtain enantiomerically pure products. While not directly applicable to the target molecule, these considerations are crucial in the broader context of naphthol synthesis.

Development of Transition Metal-Catalyzed Coupling Reactions for Synthesis

Transition metal catalysis has revolutionized the synthesis of complex aromatic compounds. google.com Palladium, nickel, and copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are invaluable tools for forming C-C and C-O bonds.

In the context of synthesizing this compound, these reactions could be employed to introduce the methyl and ethoxy groups. For example, a di-halogenated naphthol precursor could undergo a Suzuki coupling with a methylboronic acid to install the methyl groups, followed by a Buchwald-Hartwig etherification to introduce the ethoxy group.

The following table summarizes potential transition metal-catalyzed reactions for the synthesis:

| Reaction | Catalyst | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Palladium | C-C | Introduction of methyl groups onto a halogenated naphthalene core. |

| Stille Coupling | Palladium | C-C | Alternative method for introducing methyl groups using organotin reagents. |

| Buchwald-Hartwig Amination | Palladium | C-O | Formation of the ethoxy ether linkage. |

| Copper-Catalyzed Etherification | Copper | C-O | An alternative to the Buchwald-Hartwig reaction for the etherification step. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance to minimize environmental impact. researchgate.netijsr.net

Solvent Selection and Optimization for Sustainability

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Greener alternatives are being increasingly explored. sigmaaldrich.comnumberanalytics.com

For the synthesis of this compound, several green solvent options could be considered. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. ijsr.net Certain reactions, such as some cycloadditions, can be performed in water. Bio-based solvents, such as ethanol (B145695), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME), are derived from renewable feedstocks and can be effective replacements for conventional solvents. sigmaaldrich.comnumberanalytics.com Supercritical fluids, such as supercritical carbon dioxide (scCO2), offer another sustainable alternative, as they can be easily removed from the reaction mixture and recycled. ijsr.net

The table below presents a comparison of conventional and greener solvents for organic synthesis:

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | Toluene, Dichloromethane, DMF | Well-established reactivity | Toxic, volatile, often petroleum-derived |

| Green | Water, Ethanol, 2-MeTHF, scCO2 | Low toxicity, renewable, recyclable ijsr.netsigmaaldrich.comnumberanalytics.com | May require different reaction conditions, potential for lower solubility |

In addition to solvent selection, other green chemistry principles that could be applied include the use of catalytic rather than stoichiometric reagents to improve atom economy, and the development of one-pot or tandem reactions to reduce the number of synthetic steps and minimize waste. rsc.org The use of renewable starting materials is also a key aspect of green chemistry. ucl.ac.uk

Atom Economy and Reaction Efficiency Maximization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The goal is to design synthetic pathways where the majority of the atoms from the starting materials end up in the final product, thus minimizing the generation of byproducts.

In a hypothetical synthesis of this compound, maximizing atom economy would begin with the careful selection of the core reactions. Addition and cycloaddition reactions are ideal as they have the potential for 100% atom economy. However, for a substitution reaction like the etherification of a naphthol, the choice of reagents is critical.

To enhance atom economy, alternative strategies could be employed:

Direct Etherification: Investigating a direct, acid-catalyzed dehydration reaction between 2,3-dimethylnaphthalene-1,4-diol and ethanol could, in principle, yield the desired product and water as the only byproduct. This would significantly improve atom economy.

Use of Diethyl Sulfate (B86663) or Diethyl Carbonate: While these reagents are hazardous, under optimized conditions, they can offer higher efficiency and potentially allow for the recycling of the sulfate or carbonate byproducts.

The following table illustrates a theoretical comparison of the atom economy for different ethylating agents in the synthesis of this compound from 2,3-dimethylnaphthalene-1,4-diol.

| Ethylation Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Williamson Ether Synthesis | 2,3-dimethylnaphthalene-1,4-diol, Sodium Hydride, Ethyl Bromide | This compound | Sodium Bromide, Hydrogen | ~75% |

| Acid-Catalyzed Dehydration | 2,3-dimethylnaphthalene-1,4-diol, Ethanol | This compound | Water | ~92% |

| Reaction with Diethyl Carbonate | 2,3-dimethylnaphthalene-1,4-diol, Diethyl Carbonate | This compound | Ethanol, Carbon Dioxide | ~85% |

Reaction Mass Efficiency (RME) is another important metric that provides a more practical measure of a reaction's efficiency by considering the actual masses of reactants, solvents, and reagents used to produce a certain mass of the product. Maximizing RME involves not only choosing atom-economical reactions but also optimizing yields and minimizing the use of excess reagents and solvents.

Waste Minimization Strategies in the Synthetic Process

A key objective of green chemistry is the minimization of waste throughout the entire synthetic process. For the production of this compound, several strategies can be implemented to reduce the environmental impact.

Catalysis: The use of catalysts is a powerful tool for waste reduction. Catalysts can enable reactions to proceed with higher selectivity and under milder conditions, often reducing the need for stoichiometric reagents that end up as waste. For the etherification step, exploring solid acid catalysts or phase-transfer catalysts could offer advantages in terms of separation and reusability, thereby minimizing waste streams.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. For the synthesis of a relatively nonpolar molecule like this compound, a high-boiling point, recyclable, and low-toxicity solvent would be preferable.

One-Pot Syntheses: Designing a synthetic sequence where multiple reaction steps are carried out in the same reactor without isolating intermediate compounds can significantly reduce waste from workup and purification procedures. This approach also saves time, energy, and resources.

Optimization of Reaction Conditions and Yields for Scalable Production

The transition from a laboratory-scale synthesis to a scalable production process requires meticulous optimization of all reaction parameters to ensure consistent high yields, purity, and cost-effectiveness. For the synthesis of this compound, a Design of Experiments (DoE) approach would be highly beneficial to systematically study the effects of various factors on the reaction outcome.

Key parameters for optimization would include:

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. An optimal temperature would maximize the formation of the desired product while minimizing the formation of impurities.

Pressure: For reactions involving gaseous reagents or byproducts, pressure can be a critical parameter to control.

Catalyst Loading: The amount of catalyst used needs to be optimized to achieve a high reaction rate without being excessive, which would increase costs and potentially complicate purification.

Reactant Stoichiometry: The molar ratio of the reactants (e.g., 2,3-dimethylnaphthalene-1,4-diol to the ethylating agent) should be fine-tuned to maximize the conversion of the limiting reagent and minimize the amount of unreacted starting material.

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion but not so long that product degradation or side reactions become significant.

The following interactive data table presents hypothetical data from an optimization study for the etherification of 2,3-dimethylnaphthalene-1,4-diol.

| Experiment ID | Temperature (°C) | Catalyst Loading (mol%) | Reactant Ratio (Diol:Ethylating Agent) | Reaction Time (h) | Yield (%) |

| 1 | 80 | 1 | 1:1.1 | 4 | 75 |

| 2 | 100 | 1 | 1:1.1 | 4 | 85 |

| 3 | 100 | 2 | 1:1.1 | 4 | 92 |

| 4 | 100 | 2 | 1:1.5 | 4 | 95 |

| 5 | 100 | 2 | 1:1.5 | 2 | 90 |

| 6 | 120 | 2 | 1:1.5 | 2 | 88 (degradation observed) |

By systematically varying these parameters, it is possible to identify the optimal conditions that provide the highest yield of this compound in a safe, efficient, and scalable manner.

Sophisticated Spectroscopic and Chromatographic Methods for Structural Characterization of 4 Ethoxy 2,3 Dimethylnaphthalen 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate structural details of 4-ethoxy-2,3-dimethylnaphthalen-1-ol in solution. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments are crucial for assigning all proton and carbon signals and confirming the molecule's constitution.

Two-dimensional NMR techniques are indispensable for mapping the connectivity and spatial relationships of atoms within the molecule.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be expected to show correlations between the ethyl protons (CH₂ and CH₃) and within the aromatic spin systems of the naphthalene (B1677914) core.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the C2 and C3 carbons of the naphthalene ring, and from the ethoxy protons to the C4 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This would be key in confirming the substitution pattern, for example, by observing through-space interactions between the protons of the ethoxy group and the H5 proton on the naphthalene ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on structure-property relationships of similar naphthalene derivatives, is presented below.

| Atom Number | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| 1 | - | ~150-155 |

| 2 | - | ~120-125 |

| 3 | - | ~125-130 |

| 4 | - | ~155-160 |

| 4a | - | ~125-130 |

| 5 | ~8.0-8.2 (d, 8.0) | ~126-128 |

| 6 | ~7.4-7.6 (t, 7.5) | ~122-124 |

| 7 | ~7.3-7.5 (t, 7.5) | ~124-126 |

| 8 | ~7.8-8.0 (d, 8.0) | ~120-122 |

| 8a | - | ~130-135 |

| OH | ~5.0-6.0 (s) | - |

| CH₃ (at C2) | ~2.3-2.5 (s) | ~15-20 |

| CH₃ (at C3) | ~2.4-2.6 (s) | ~15-20 |

| OCH₂CH₃ | ~4.0-4.2 (q, 7.0) | ~63-68 |

| OCH₂CH₃ | ~1.4-1.6 (t, 7.0) | ~14-16 |

Note: This is a hypothetical data table. Actual chemical shifts may vary.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. If this compound can exist in different crystalline forms (polymorphs), ssNMR would be a powerful tool to distinguish between them. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra in the solid state, where peak multiplicities and chemical shifts can be indicative of the number of unique molecules in the asymmetric unit of the crystal lattice.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

For this compound, the following characteristic vibrational bands would be expected:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| O-H stretch (hydroxyl) | 3200-3600 (broad) | FTIR |

| C-H stretch (aromatic) | 3000-3100 | FTIR, Raman |

| C-H stretch (aliphatic) | 2850-3000 | FTIR, Raman |

| C=C stretch (aromatic) | 1500-1600 | FTIR, Raman |

| C-O stretch (hydroxyl) | 1200-1260 | FTIR |

| C-O-C stretch (ether) | 1000-1150 (asymmetric) | FTIR |

The exact positions of these bands can provide subtle information about the molecular environment and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental composition of this compound. nih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) would be employed. thermofisher.com The expected exact mass for the molecular ion [M+H]⁺ or [M]⁺• would be calculated and compared to the experimentally measured value with high accuracy (typically within 5 ppm). pnnl.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern would provide valuable structural information, confirming the presence of the ethoxy and dimethylnaphthalene moieties.

Expected Fragmentation Data:

| Ion | m/z (calculated) | Description |

| [C₁₄H₁₆O₂]⁺• | 216.1150 | Molecular Ion |

| [C₁₂H₁₁O]⁺ | 171.0810 | Loss of ethoxy radical |

| [C₁₃H₁₃O]⁺ | 185.0966 | Loss of a methyl group |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Three-Dimensional Molecular Architecture (if crystalline)

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction is the gold standard for unambiguously determining its three-dimensional molecular structure. nih.govresearchgate.net This technique provides precise bond lengths, bond angles, and torsional angles. researchgate.net It would also reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds formed by the hydroxyl group. This method is the only way to determine the absolute stereochemistry if chiral centers are present, although in this specific molecule, no stereocenters are apparent from its name.

Advanced Chromatographic Techniques for Purity Assessment and Separation Studies

Advanced chromatographic techniques are essential for assessing the purity of a synthesized sample of this compound and for its separation from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector would be the primary method for purity analysis. A gradient elution using solvents like acetonitrile (B52724) and water would likely be employed. The retention time of the main peak would be characteristic of the compound, and the peak area would be used to quantify its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could also be used for purity assessment and to identify volatile impurities. The mass spectrometer detector would provide mass information for each separated component.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. tandfonline.com Different solvent systems would be tested to find optimal separation conditions.

High-Performance Liquid Chromatography (HPLC) Method Development for Separation and Quantification

The development of a robust HPLC method is crucial for the routine analysis and quality control of this compound. A reversed-phase HPLC (RP-HPLC) method is often the preferred approach for moderately polar to nonpolar aromatic compounds. The primary objective is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities or degradation products, within a reasonable analysis time.

Method development typically involves the systematic optimization of several key parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. A C18 stationary phase is a common starting point due to its versatility and broad applicability. The mobile phase usually consists of a mixture of an aqueous component (such as water, often with a pH modifier like formic acid or a buffer) and an organic modifier (typically acetonitrile or methanol).

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with a range of polarities. The UV detector wavelength is selected based on the chromophoric naphthalene ring system of the target molecule, typically at a wavelength of maximum absorbance to ensure high sensitivity.

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression analysis is performed. This allows for the accurate determination of the concentration of this compound in unknown samples.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 50% B, 2-10 min: 50-95% B, 10-12 min: 95% B, 12-12.1 min: 95-50% B, 12.1-15 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 230 nm |

| Retention Time | Approximately 8.5 min |

Table 2: Example of a Calibration Curve Data for Quantification

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,543 |

| 50 | 759,881 |

| 100 | 1,521,034 |

| Linearity (R²) | 0.9998 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity and Byproduct Profiling

While HPLC is ideal for the analysis of the primary, often non-volatile, compound, GC-MS is an indispensable tool for the identification and quantification of volatile and semi-volatile impurities and byproducts that may be present from the synthetic route or as degradation products. The high separation efficiency of gas chromatography combined with the powerful identification capabilities of mass spectrometry makes GC-MS a highly sensitive and specific technique.

For the analysis of this compound, a derivatization step, such as silylation, may be necessary to increase the volatility and thermal stability of the hydroxyl group, although direct analysis is also possible depending on the compound's thermal stability. The sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (typically helium or hydrogen). The column is housed in an oven where the temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. By comparing the obtained mass spectra with a reference library (such as the NIST library), unknown impurities can be tentatively identified.

Table 3: Typical GC-MS Operating Conditions for Impurity Profiling

| Parameter | Condition |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (50:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| MS System | Agilent 5977A or equivalent |

| Ion Source | Electron Impact (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

| Mass Range | 40-550 amu |

Table 4: Hypothetical Volatile Impurities Identified in a Sample of this compound

| Retention Time (min) | Tentative Identification | Method of Confirmation |

| 5.2 | 2,3-Dimethylnaphthalene | Comparison with reference standard and library match |

| 7.8 | 1-Naphthol (B170400) | Comparison with reference standard and library match |

| 9.1 | 4-Hydroxy-2,3-dimethylnaphthalen-1-one | High-resolution MS for accurate mass determination |

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 2,3 Dimethylnaphthalen 1 Ol

Quantum Chemical Calculations for Electronic Structure Analysis and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the energies of molecular orbitals.

The electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor, which is crucial for predicting sites of nucleophilic or electrophilic attack. A key concept in this area is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comyoutube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity. numberanalytics.com

For 4-Ethoxy-2,3-dimethylnaphthalen-1-ol, the naphthalene (B1677914) core provides the basic π-conjugated system. The substituents—hydroxyl (-OH), ethoxy (-OC2H5), and two methyl (-CH3) groups—are all electron-donating groups. These groups would be expected to increase the electron density of the aromatic rings and raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted naphthalene and making the molecule more susceptible to electrophilic substitution. ucsb.edu FMO analysis can predict the most likely sites for such reactions. ucsb.edu

Table 1: Illustrative Frontier Molecular Orbital Energies This table presents typical FMO energy values for naphthalene, calculated using Density Functional Theory (DFT), to illustrate the type of data generated in such an analysis. The addition of electron-donating groups to this core would be expected to alter these values.

| Property | Naphthalene (Illustrative Value) |

| HOMO Energy | -6.1 eV |

| LUMO Energy | -1.4 eV |

| HOMO-LUMO Gap | 4.7 eV samipubco.com |

This data is for the parent compound, naphthalene, and serves as a baseline for understanding the electronic effects of substitution.

Quantum chemical methods can accurately predict various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. nih.govliverpool.ac.uk These predictions are valuable for confirming molecular structures and assigning experimental spectra. The accuracy of these predictions depends on the chosen computational method (e.g., DFT with a specific functional) and basis set. nih.govresearchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies helps in the interpretation of infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or bending modes of the substituents. nih.govresearchgate.net While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve good agreement. nist.gov

Table 2: Example of Calculated vs. Experimental Spectroscopic Data for a Naphthalene Derivative This table demonstrates the correlation between theoretically predicted and experimentally observed data for a related compound, showcasing the predictive power of these methods.

| Parameter | Calculation Method | Calculated Value | Experimental Value |

| 13C NMR Shift (Carbonyl C) | B3LYP | 193.01 ppm | 190.07 ppm nih.gov |

| 1H NMR Shift (Aromatic H) | B3LYP | 7.5 - 8.5 ppm | 7.4 - 8.7 ppm nih.gov |

| Vibrational Frequency (C-H stretch) | B3LYP | 3078 cm⁻¹ | 3071 cm⁻¹ nih.gov |

Data is for 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone to illustrate typical results. nih.gov

Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Energetic Studies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency. samipubco.com It is particularly effective for optimizing molecular geometries and studying molecular energies.

Geometry Optimization: DFT calculations are used to find the lowest energy structure of a molecule, corresponding to its most stable three-dimensional shape. nih.gov This process yields precise bond lengths, bond angles, and dihedral angles. For this compound, optimization would reveal how the substituents distort the planarity of the naphthalene rings and their preferred orientations.

Conformational Analysis: The ethoxy group (-OCH2CH3) in the molecule has rotational freedom around the C-O and C-C single bonds. A conformational analysis would be necessary to identify the different possible spatial arrangements (conformers) and determine their relative energies to find the most stable conformer.

Table 3: Illustrative Optimized Geometric Parameters from a DFT Calculation The following data for a substituted naphthalene shows the type of structural information obtained from a geometry optimization.

| Bond/Angle | DFT Calculated Value |

| C-C (in naphthalene ring) | 1.373 – 1.461 Å nih.gov |

| C-O (ether linkage) | ~1.37 Å |

| C-O-C (ether angle) | ~118° |

Values are based on typical DFT results for similar aromatic ethers and naphthalene derivatives. nih.gov

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.netnii.ac.jp MD simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or a crystal. arxiv.orgrsc.org

Key applications would include:

Solvation: Simulating the molecule in a solvent (e.g., water or ethanol) to study how solvent molecules arrange around it.

Hydrogen Bonding: Analyzing the dynamics of the hydrogen bond formed by the hydroxyl (-OH) group, both with solvent molecules and with other molecules of the same compound. researchgate.net

Diffusion: Calculating properties like the diffusion coefficient, which describes how the molecule moves through a solvent. nii.ac.jp

Studies on related molecules like 1-naphthol (B170400) derivatives have used MD simulations to explore hydrogen bonding networks and solvation shell dynamics, which are critical for understanding photochemical processes. researchgate.net

Reaction Mechanism Prediction and Transition State Analysis for Reactions Involving this compound

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify the lowest-energy path from reactants to products.

Reaction Mechanism: For a reaction involving this compound, such as oxidation of the hydroxyl group or electrophilic aromatic substitution, computational methods can be used to propose a step-by-step mechanism. researchgate.net

Mechanistic Organic Chemistry Studies of 4 Ethoxy 2,3 Dimethylnaphthalen 1 Ol

Investigation of Reaction Pathways and Kinetics Related to the Hydroxyl Group Reactivity

The hydroxyl group at the C1 position of 4-Ethoxy-2,3-dimethylnaphthalen-1-ol is the primary site for a variety of chemical transformations, including etherification, esterification, and oxidation. The kinetics and pathways of these reactions are significantly influenced by the electronic contributions of the ethoxy and dimethyl substituents, as well as the steric hindrance imposed by the adjacent methyl group at C2.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. However, the methyl group at the C2 position provides considerable steric hindrance, which can impede the approach of bulky electrophiles. This steric crowding is a critical factor in determining the feasibility and rate of reactions at the hydroxyl group.

Etherification: The formation of an ether from the hydroxyl group, typically via a Williamson-type synthesis, would involve the deprotonation of the naphthol to form a naphthoxide ion, followed by nucleophilic attack on an alkyl halide. The electron-donating nature of the ethoxy and dimethyl groups would increase the electron density on the oxygen atom, enhancing its nucleophilicity. However, the steric hindrance from the C2-methyl group would likely necessitate the use of smaller, more reactive alkylating agents, such as methyl iodide or dimethyl sulfate (B86663), to achieve a reasonable reaction rate. The use of bulkier alkyl halides would be expected to result in significantly lower yields due to steric impediment of the SN2 transition state.

Esterification: Similar to etherification, the esterification of the hydroxyl group, for instance, through reaction with an acyl chloride or anhydride, would also be subject to steric effects. While the naphthol can act as a nucleophile, the approach of the acylating agent to the hydroxyl group is sterically hindered by the C2-methyl group. Base-catalyzed esterification, such as the Schotten-Baumann reaction, would proceed through the more nucleophilic naphthoxide ion, but the steric constraints would still play a significant role in the reaction kinetics.

Oxidation: The hydroxyl group of a naphthol can be oxidized to a naphthoquinone. In the case of this compound, oxidation would likely lead to the formation of 4-ethoxy-2,3-dimethylnaphthalene-1,2-dione. The reaction mechanism would depend on the oxidizing agent used. For example, with reagents like Fremy's salt (potassium nitrosodisulfonate), the reaction would proceed via a radical mechanism. The presence of electron-donating groups (ethoxy and methyls) would facilitate the initial oxidation step.

The table below provides a hypothetical comparison of the relative reaction rates for the hydroxyl group of this compound with different electrophiles, taking into account the expected steric and electronic effects.

| Reaction Type | Electrophile | Expected Relative Rate | Primary Influencing Factor |

| Etherification | Methyl Iodide | Moderate | Steric hindrance from C2-methyl |

| Etherification | tert-Butyl Bromide | Very Low | Severe steric hindrance |

| Esterification | Acetyl Chloride | Moderate to Low | Steric hindrance and nucleophilicity |

| Esterification | Pivaloyl Chloride | Very Low | Severe steric hindrance |

Exploration of Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System

The naphthalene ring system of this compound is highly activated towards electrophilic aromatic substitution due to the presence of four electron-donating groups: a hydroxyl group, an ethoxy group, and two methyl groups. The regioselectivity of such reactions is determined by the combined directing effects of these substituents and steric considerations.

The hydroxyl group at C1 and the ethoxy group at C4 are both powerful ortho-, para-directing activators. The methyl groups at C2 and C3 are weaker ortho-, para-directing activators. In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic attack than the β-positions (2, 3, 6, 7) due to the formation of a more stable carbocation intermediate where the aromaticity of one ring is preserved.

Given the existing substitution pattern, the available positions for electrophilic attack are C5, C6, C7, and C8. The directing effects of the substituents on the substituted ring will influence the position of attack on the unsubstituted ring. The powerful activating and ortho-, para-directing hydroxyl and ethoxy groups, along with the methyl groups, will strongly favor substitution on the unsubstituted ring.

The C5 and C8 positions are α-positions, while C6 and C7 are β-positions. Therefore, substitution is most likely to occur at the C5 or C8 positions. The hydroxyl group at C1 will strongly direct to the C8 position (peri-position), and the ethoxy group at C4 will direct to the C5 position. The methyl groups will have a weaker directing influence.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to occur readily. The primary products would likely be 5-nitro-4-ethoxy-2,3-dimethylnaphthalen-1-ol and 8-nitro-4-ethoxy-2,3-dimethylnaphthalen-1-ol. The exact product ratio would depend on the reaction conditions, with kinetic control potentially favoring one isomer over the other.

Halogenation: Halogenation with reagents like Br₂ in a polar solvent would also proceed rapidly. Similar to nitration, substitution would be expected at the C5 and C8 positions to yield 5-bromo- and 8-bromo-4-ethoxy-2,3-dimethylnaphthalen-1-ol.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation would be more complex. The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the oxygen atoms of the hydroxyl and ethoxy groups, potentially deactivating the ring. However, with a suitable choice of catalyst and reaction conditions, acylation at the C5 or C8 positions could be achievable. Steric hindrance between the peri-positions (C4-C5 and C1-C8) could influence the product distribution, potentially favoring the less sterically crowded position.

The following table summarizes the predicted major products of electrophilic aromatic substitution on this compound.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-ethoxy-2,3-dimethylnaphthalen-1-ol and 8-Nitro-4-ethoxy-2,3-dimethylnaphthalen-1-ol |

| Bromination | Br₂, CH₃COOH | 5-Bromo-4-ethoxy-2,3-dimethylnaphthalen-1-ol and 8-Bromo-4-ethoxy-2,3-dimethylnaphthalen-1-ol |

| Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-4-ethoxy-2,3-dimethylnaphthalen-1-ol and 8-Acetyl-4-ethoxy-2,3-dimethylnaphthalen-1-ol |

Nucleophilic Reactivity and Derivatization Opportunities at the Naphthol Moiety

The hydroxyl group of this compound provides a key site for nucleophilic reactions and derivatization, primarily after its conversion to the more nucleophilic naphthoxide anion. The electronic properties of the substituents enhance the nucleophilicity of the oxygen atom, while the steric environment presents a significant challenge.

The electron-donating ethoxy and dimethyl groups increase the electron density on the oxygen of the hydroxyl group. This electronic effect also increases the basicity of the corresponding naphthoxide anion, making it a stronger nucleophile compared to the naphthoxide of an unsubstituted naphthol. This enhanced nucleophilicity would favor reactions such as the Williamson ether synthesis and Schotten-Baumann esterification.

However, the methyl group at the C2 position creates significant steric hindrance around the hydroxyl group. This steric impediment will likely have a dominant effect on the feasibility and rate of nucleophilic substitution reactions at this site, particularly with bulky electrophiles.

Williamson Ether Synthesis: This reaction involves the deprotonation of the naphthol with a strong base (e.g., NaH, NaOH) to form the sodium or potassium naphthoxide, followed by reaction with an alkyl halide. Due to the steric hindrance from the C2-methyl group, primary and unbranched alkyl halides (e.g., methyl iodide, ethyl bromide) would be the most suitable electrophiles. The use of secondary or tertiary alkyl halides would likely lead to elimination reactions as the predominant pathway, as the sterically hindered naphthoxide would act as a base rather than a nucleophile.

Schotten-Baumann Reaction: This method is used for the acylation of alcohols and phenols with acyl chlorides or anhydrides in the presence of an aqueous base. The base deprotonates the naphthol, forming the highly nucleophilic naphthoxide in the aqueous phase, which then reacts with the acylating agent in an organic phase. While the biphasic nature of the reaction can be advantageous, the steric hindrance at the C1-hydroxyl group of this compound would still be a major kinetic barrier. Acylating agents with minimal steric bulk, such as acetyl chloride or acetic anhydride, would be expected to react more efficiently than bulkier reagents like pivaloyl chloride.

The table below illustrates the expected outcome of derivatization reactions at the naphthol moiety, considering the interplay of electronic and steric effects.

| Derivatization Reaction | Reagents | Expected Product | Key Considerations |

| Methylation | NaOH, CH₃I | 1-Methoxy-4-ethoxy-2,3-dimethylnaphthalene | Favorable due to small electrophile |

| Ethylation | NaH, CH₃CH₂Br | 1,4-Diethoxy-2,3-dimethylnaphthalene | Moderate yield expected |

| tert-Butylation | KOBu-t, (CH₃)₃CBr | No reaction or elimination | Severe steric hindrance |

| Acetylation | Acetic anhydride, Pyridine | 4-Ethoxy-2,3-dimethylnaphthalen-1-yl acetate | Favorable with small acylating agent |

| Benzoylation | Benzoyl chloride, NaOH | 4-Ethoxy-2,3-dimethylnaphthalen-1-yl benzoate | Lower yield expected due to steric bulk |

Radical Chemistry Pathways and Antioxidant Mechanism Studies

Phenolic compounds, including substituted naphthols, are known to exhibit antioxidant activity by acting as radical scavengers. The antioxidant potential of this compound can be understood from a chemical perspective by examining its ability to donate a hydrogen atom from its hydroxyl group to a radical species, thereby neutralizing it.

The primary mechanism of antioxidant action for phenolic compounds is hydrogen atom transfer (HAT). In this process, the phenolic hydroxyl group donates its hydrogen atom to a radical (R•), forming a stable phenoxyl radical and a non-radical species (RH).

The stability of the resulting 4-ethoxy-2,3-dimethylnaphthalen-1-oxyl radical is a key determinant of the antioxidant efficiency. The radical formed upon hydrogen atom donation would be stabilized by resonance, with the unpaired electron delocalized over the naphthalene ring system. The electron-donating ethoxy and dimethyl groups would further contribute to the stabilization of this radical through their positive inductive and mesomeric effects.

Another potential antioxidant mechanism is single electron transfer followed by proton transfer (SET-PT). In this pathway, the naphthol first donates an electron to a radical, forming a radical cation, which then loses a proton to form the phenoxyl radical. The feasibility of this mechanism depends on the ionization potential of the naphthol and the electron affinity of the radical species.

The antioxidant activity can be quantified by parameters such as the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker O-H bond and a greater propensity for hydrogen atom donation. The electron-donating substituents in this compound would be expected to lower the BDE of its O-H bond compared to unsubstituted 1-naphthol (B170400), thereby enhancing its radical scavenging ability.

The table below outlines the key steps in the proposed radical scavenging mechanism of this compound.

| Step | Description | Chemical Equation |

| 1. Hydrogen Atom Transfer (HAT) | The naphthol donates a hydrogen atom to a radical species (R•). | Ar-OH + R• → Ar-O• + RH |

| 2. Radical Stabilization | The resulting naphthoxyl radical is stabilized by resonance and electronic effects of the substituents. | Delocalization of the unpaired electron over the naphthalene ring. |

| 3. Radical Termination | The naphthoxyl radical can react with another radical to form a stable, non-radical product. | Ar-O• + R• → Ar-O-R |

Role of this compound as a Ligand or Catalyst Precursor in Organic Transformations

Substituted naphthols can serve as valuable precursors for the synthesis of ligands used in coordination chemistry and catalysis. The hydroxyl group of this compound provides a convenient handle for the introduction of coordinating moieties, and the bulky, electron-rich naphthalene backbone can impart unique steric and electronic properties to the resulting metal complexes.

Ligand Synthesis: The naphthol can be derivatized to introduce phosphine, amine, or other coordinating groups. For example, reaction with chlorodiphenylphosphine (B86185) in the presence of a base could yield a naphthyl phosphinite ligand. The steric bulk provided by the 2,3-dimethyl and 4-ethoxy groups could be advantageous in creating a specific coordination environment around a metal center, which can influence the selectivity and activity of a catalyst.

Catalyst Precursor: The naphthoxide anion itself can act as a ligand, coordinating to a metal center through its oxygen atom. Such metal naphthoxide complexes could find applications in various catalytic transformations, such as polymerization, cross-coupling reactions, or asymmetric synthesis. The electronic properties of the substituted naphthalene ring would modulate the electron density at the metal center, thereby influencing its catalytic activity.

The steric hindrance around the oxygen atom, which is a disadvantage for nucleophilic substitution reactions, could be beneficial in the context of catalysis. A bulky ligand can create a well-defined catalytic pocket, promoting selectivity in reactions. For instance, in asymmetric catalysis, a chiral derivative of this compound could be used to create a chiral environment around a metal, leading to the preferential formation of one enantiomer of a product.

While there is no specific literature detailing the use of this compound as a ligand or catalyst precursor, its structural features suggest potential applications in this field. The combination of a coordinating hydroxyl group, a sterically demanding and electron-rich aromatic framework, makes it an interesting candidate for the development of novel ligands and catalysts.

The table below summarizes the potential applications of this compound in the field of catalysis.

| Application | Description | Potential Advantages |

| Ligand Synthesis | Derivatization of the hydroxyl group to introduce coordinating functionalities. | Steric bulk can control coordination geometry and enhance selectivity. |

| Catalyst Precursor | Use of the naphthoxide as a ligand for metal complexes. | Electron-rich nature can modulate the electronic properties of the metal center. |

| Asymmetric Catalysis | Use of chiral derivatives to induce enantioselectivity in reactions. | The rigid naphthalene backbone can provide a well-defined chiral environment. |

Chemical Derivatization and Structure Reactivity Relationship Srr Studies of 4 Ethoxy 2,3 Dimethylnaphthalen 1 Ol

Systematic Synthesis of Analogs for Modulating Chemical Reactivity and Stability

The synthesis of analogs of 4-ethoxy-2,3-dimethylnaphthalen-1-ol is crucial for exploring the impact of structural modifications on its chemical behavior. A common strategy involves the derivatization of the core naphthalene (B1677914) structure, often starting from readily available precursors like 2,3-dimethylnaphthalene or substituted naphthols. The introduction of various functional groups allows for a systematic investigation of their effects on the molecule's reactivity and stability.

One synthetic approach could involve the multi-step synthesis starting from a suitable naphthalene precursor. For instance, the introduction of the hydroxyl and ethoxy groups can be achieved through established methods such as sulfonation followed by alkali fusion and Williamson ether synthesis, respectively. The dimethyl groups can be introduced via Friedel-Crafts alkylation. The synthesis of a series of analogs often involves parallel synthesis techniques to efficiently generate a library of compounds with diverse substituents.

A general synthetic scheme for analogs could be conceptualized as follows:

Nitration of 2,3-dimethylnaphthalene.

Reduction of the nitro group to an amino group.

Diazotization of the amino group followed by hydrolysis to introduce the hydroxyl group.

Alkylation of the hydroxyl group to introduce the ethoxy group.

Further aromatic substitution reactions to introduce other functionalities.

A representative set of synthesized analogs and their conceptual synthetic pathways are outlined below:

| Analog | Modification | Potential Synthetic Route | Anticipated Change in Reactivity/Stability |

| A-1 | Replacement of ethoxy with methoxy | Williamson ether synthesis using methyl iodide | Minor change in steric hindrance, potentially affecting reaction rates. |

| A-2 | Introduction of a nitro group at C-5 | Nitration of the parent compound | Increased acidity of the hydroxyl group; decreased electron density of the ring system. |

| A-3 | Bromination at C-6 or C-8 | Electrophilic aromatic substitution with Br2 | Introduction of a handle for further functionalization via cross-coupling reactions. |

| A-4 | Acylation of the hydroxyl group | Reaction with an acyl chloride | Protection of the hydroxyl group, altering its reactivity and solubility. |

Investigation of Substituent Effects on the Hydroxyl and Alkoxy Positions on Chemical Properties

The electronic and steric nature of substituents at the hydroxyl (C-1) and alkoxy (C-4) positions significantly dictates the chemical properties of the naphthalen-1-ol scaffold. The interplay of inductive and resonance effects of these substituents can alter electron distribution within the aromatic system, thereby influencing acidity, nucleophilicity, and susceptibility to oxidation.

Effects on the Hydroxyl Group: The acidity of the phenolic hydroxyl group is a sensitive probe of the electronic effects of other substituents on the naphthalene ring. Electron-withdrawing groups (EWGs) tend to increase the acidity (lower pKa) by stabilizing the corresponding phenoxide ion through delocalization of the negative charge. Conversely, electron-donating groups (EDGs) decrease acidity (higher pKa).

Effects on the Alkoxy Group: The nature of the alkyl group in the alkoxy moiety primarily exerts steric effects. While a simple change from ethoxy to methoxy might have a minimal electronic impact, bulkier alkyl groups can sterically hinder reactions at adjacent positions. The alkoxy group itself is an electron-donating group through resonance, which activates the naphthalene ring towards electrophilic substitution, particularly at the ortho and para positions relative to the alkoxy group.

The following table summarizes the predicted effects of various substituents on the key chemical properties of this compound analogs.

| Substituent at C-5/C-7 | Effect Type | Predicted pKa of Hydroxyl Group | Predicted Reactivity towards Electrophiles |

| -NO2 | Electron-withdrawing | Lower | Decreased |

| -CN | Electron-withdrawing | Lower | Decreased |

| -Cl | Inductive electron-withdrawing, weak resonance donation | Slightly Lower | Decreased |

| -CH3 | Electron-donating | Higher | Increased |

| -OCH3 | Electron-donating | Higher | Increased |

These predictions are based on established principles of physical organic chemistry and trends observed in substituted naphthalene systems researchgate.net.

Correlation of Structural Changes with Spectroscopic Signatures and Reaction Kinetics

Spectroscopic techniques provide invaluable information about the electronic structure of molecules and can be used to monitor the progress of chemical reactions. For derivatives of this compound, UV-Visible absorption and fluorescence spectroscopy are particularly informative.

Spectroscopic Signatures: The introduction of substituents on the naphthalene ring can lead to shifts in the absorption and emission maxima. Auxochromic groups, such as hydroxyl and alkoxy groups, typically cause a bathochromic (red) shift in the UV-Vis absorption spectrum mdpi.com. The extent of this shift is influenced by the electronic nature of other substituents. For instance, the introduction of a strong electron-donating group is expected to cause a more significant red shift compared to a weaker one.

Fluorescence properties are also highly sensitive to the molecular structure. The quantum yield and lifetime of fluorescence can be altered by substituents that introduce new deactivation pathways for the excited state, such as heavy atoms or groups that promote intersystem crossing.

The table below illustrates the expected spectroscopic changes upon structural modification.

| Analog | Modification | Expected λmax (nm) | Expected Fluorescence Quantum Yield (ΦF) |

| Parent Compound | - | ~330 | Moderate |

| A-2 | -NO2 at C-5 | Red-shifted | Quenched |

| A-3 | -Br at C-6 | Slightly red-shifted | Decreased (heavy atom effect) |

| A-5 | -NH2 at C-5 | Significantly red-shifted | Increased |

Reaction Kinetics: The rate of a chemical reaction involving a derivative of this compound will be dependent on the nature of the substituents. For example, in an electrophilic aromatic substitution reaction, electron-donating groups will increase the reaction rate, while electron-withdrawing groups will decrease it. This can be quantified by determining the reaction rate constants (k) for a series of analogs under identical conditions. A Hammett-type analysis can then be employed to correlate the logarithmic of the rate constants with substituent constants (σ), providing a quantitative measure of the electronic effects on reactivity researchgate.net.

Design and Synthesis of Chemically Modified Derivatives for Targeted Probes in Chemical Systems

The inherent fluorescence of the naphthalene core makes its derivatives attractive candidates for the development of chemical probes. By incorporating a recognition moiety for a specific analyte, it is possible to design a molecule whose fluorescence properties change upon binding, allowing for the detection and quantification of the target.

Design Principles: The design of a targeted probe based on this compound would involve the introduction of a chelating group or a reactive site that can selectively interact with the analyte of interest. The binding event should trigger a measurable change in the spectroscopic signal, such as an increase or decrease in fluorescence intensity (turn-on or turn-off response) or a shift in the emission wavelength nih.govtandfonline.com.

Synthesis of Probes: The synthesis of such probes would leverage the synthetic methodologies discussed in section 6.1. For example, a derivative functionalized with a bromine atom (like analog A-3) could serve as a versatile intermediate. Through palladium-catalyzed cross-coupling reactions, a wide variety of recognition units can be appended to the naphthalene scaffold.

An example of a conceptual design for a metal ion probe is shown below:

| Probe | Target Analyte | Recognition Moiety | Proposed Signaling Mechanism |

| P-1 | Cu2+ | Appended Schiff base | Chelation-enhanced fluorescence quenching nih.gov |

| P-2 | Zn2+ | Appended dipicolylamine | Photoinduced electron transfer (PET) inhibition leading to fluorescence turn-on tandfonline.com |

| P-3 | pH | Ionizable group (e.g., amine) | pH-dependent changes in intramolecular charge transfer (ICT) |

The successful development of such probes relies on a thorough understanding of the structure-property relationships within this class of compounds, highlighting the importance of the fundamental studies outlined in the preceding sections.

Potential Applications in Advanced Materials and Chemical Synthesis Conceptual

Utilization as a Synthetic Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The naphthalene (B1677914) core of 4-Ethoxy-2,3-dimethylnaphthalen-1-ol makes it an ideal starting point for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds consisting of multiple fused aromatic rings, which are of significant interest for their applications in organic electronics and materials science. rsc.orgnih.govresearchgate.net

The hydroxyl and ethoxy groups of this compound can be chemically modified to facilitate annulation reactions, where additional rings are fused onto the naphthalene skeleton. For instance, the hydroxyl group can be converted into a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions. rsc.org This would allow for the coupling of other aromatic fragments to the naphthalene core, leading to the formation of extended π-conjugated systems. The methyl groups, while seemingly simple, can also participate in cyclization reactions under specific conditions, further expanding the structural diversity of the resulting PAHs.

Moreover, the reactivity of the naphthalene ring itself, influenced by the directing effects of the existing substituents, can be exploited to introduce nitrogen, sulfur, or oxygen atoms, thereby creating complex polycyclic heterocycles. These heterocyclic PAHs often exhibit unique photophysical and electronic properties compared to their all-carbon analogues.

Table 1: Potential PAH and Heterocycle Scaffolds from this compound

| Precursor Compound | Reaction Type | Potential Product Scaffold |

|---|---|---|

| This compound | Annulation/Cyclization | Substituted Benzo[a]pyrene derivative |

| This compound | Condensation with dinitriles | Substituted Dibenzo[a,c]phenazine |

Integration into Polymeric Structures for Research into Novel Organic Materials

The incorporation of functional aromatic units into polymeric structures is a key strategy for developing advanced organic materials with tailored properties. This compound possesses a reactive hydroxyl group that can be utilized for polymerization reactions. For example, it could serve as a monomer in the synthesis of polyesters, polyethers, or polycarbonates.

The resulting polymers would feature the rigid and planar naphthalene unit in their backbone, which is expected to impart high thermal stability and potentially interesting optical and electronic properties. The ethoxy and dimethyl substituents would enhance the solubility of these polymers in common organic solvents, facilitating their processing and characterization.

Furthermore, the naphthalene core is known to be fluorescent. wikipedia.org Polymers incorporating this moiety could therefore exhibit fluorescence, making them candidates for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The specific emission properties could be fine-tuned by co-polymerizing this compound with other aromatic or aliphatic monomers.

Table 2: Conceptual Polymer Architectures Incorporating this compound

| Polymer Type | Linkage | Potential Properties |

|---|---|---|

| Polyester | Ester | High thermal stability, fluorescence |

| Polyether | Ether | Improved solubility, potential for ion conductivity |

Exploration as a Component in Chemical Sensing Platforms

Naphthalene derivatives have been extensively investigated as fluorescent chemosensors for the detection of various analytes, including metal ions and pH changes. nih.govmdpi.comtandfonline.comresearchgate.net The fluorescence of naphthalene is often sensitive to its chemical environment. The hydroxyl group of this compound can act as a binding site for metal ions or as a proton-donating/accepting group, making it a promising candidate for the development of chemical sensors.

For instance, upon binding to a metal ion, the electron density around the naphthalene core would be altered, leading to a change in its fluorescence intensity or a shift in its emission wavelength. This "turn-on" or "turn-off" fluorescence response could be used for the selective detection of specific metal ions. Similarly, the protonation or deprotonation of the hydroxyl group at different pH values would also modulate the fluorescence properties, enabling its use as a pH indicator.

The ethoxy and dimethyl groups could be further functionalized with specific recognition units to enhance the selectivity and sensitivity of the sensor for a particular target analyte.

Table 3: Conceptual Sensing Applications of this compound Derivatives

| Target Analyte | Sensing Mechanism | Potential Observable Change |

|---|---|---|

| Metal Ions (e.g., Al³⁺, Zn²⁺) | Chelation-enhanced fluorescence | Increase or decrease in fluorescence intensity |

| pH | Protonation/deprotonation of hydroxyl group | Shift in fluorescence emission wavelength |

Role as a Precursor in the Development of Novel Organic Reagents and Catalysts

The unique electronic and steric environment of the hydroxyl group in this compound suggests its potential as a precursor for new organic reagents and catalysts. The naphthalene core can be functionalized to introduce catalytically active sites, while the substituents can be used to tune the steric hindrance and electronic properties of the catalyst.

For example, the hydroxyl group could be used to anchor a transition metal complex, creating a new catalyst for various organic transformations. The bulky dimethylnaphthalenol ligand could influence the stereoselectivity of the catalytic reaction.

Furthermore, the naphthalenol moiety itself can act as a chiral auxiliary or a Brønsted acid catalyst in asymmetric synthesis. The specific substitution pattern of this compound could lead to unique catalytic activities and selectivities that are not achievable with existing catalysts. The development of such novel reagents and catalysts is crucial for advancing the field of organic synthesis and enabling the efficient production of complex molecules.

Table 4: Potential Roles of this compound in Catalysis

| Catalyst Type | Mode of Action | Potential Application |

|---|---|---|

| Ligand for Transition Metal Catalysis | Steric and electronic tuning of metal center | Asymmetric hydrogenation, cross-coupling reactions |

| Organocatalyst (Brønsted Acid) | Proton donation | Friedel-Crafts reactions, aldol (B89426) reactions |

Future Research Directions and Open Questions in the Academic Study of 4 Ethoxy 2,3 Dimethylnaphthalen 1 Ol

Unexplored Synthetic Avenues and Methodological Challenges in Naphthol Synthesis

The synthesis of highly substituted naphthols like 4-Ethoxy-2,3-dimethylnaphthalen-1-ol presents considerable challenges, primarily in achieving precise regioselectivity. While numerous methods exist for synthesizing the naphthol core, controlling the placement of multiple distinct substituents remains a significant hurdle. researchgate.netresearchgate.net Future research should focus on developing novel synthetic strategies that offer high yields and selectivity for this specific substitution pattern.

Key Research Questions:

Can regioselective Diels-Alder reactions be designed with appropriately substituted dienes and benzoquinones to construct the 4-ethoxy-2,3-dimethyl substituted ring system in a controlled manner? researchgate.net

Could transition-metal-catalyzed annulation reactions, for instance, between β-keto esters and internal alkynes, be optimized to favor the formation of the desired isomer? researchgate.net

What are the possibilities of employing ring-expansion strategies, perhaps starting from functionalized 1-indanone precursors, to access the 1-naphthol (B170400) core with the required substituents? nih.gov

Methodological challenges also include the potential for multiple side products and the need for harsh reaction conditions in traditional approaches. nih.gov A significant avenue for future work lies in the development of catalytic systems that operate under mild conditions and tolerate a wide range of functional groups, which would be crucial for creating derivatives of the target molecule. nih.govrsc.org The exploration of one-pot, multicomponent reactions could also streamline the synthesis, improving atom economy and reducing waste. mdpi.com

Table 1: Potential Synthetic Strategies for Future Exploration

| Synthetic Approach | Potential Advantages | Key Challenges |

|---|---|---|

| Regioselective Diels-Alder Reaction | Direct construction of the bicyclic core. | Achieving precise regiocontrol with multiple substituents. researchgate.net |

| Annulation of β-Keto Esters and Alkynes | Versatility in introducing substituents. | Controlling the cyclization pathway to yield the desired isomer. researchgate.netresearchgate.net |

| Ring Expansion of 1-Indanones | Access to orthogonally functionalized naphthols. | Requires synthesis of complex starting materials; potential for low yields. nih.gov |

| Catalytic Friedel-Crafts Alkylation | Functionalization of a pre-existing naphthol core. | Achieving selectivity at the desired positions on an already substituted ring. rsc.org |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Insight

Understanding the formation and subsequent reactions of this compound requires detailed mechanistic studies. Advanced spectroscopic techniques offer the potential for real-time, in-operando monitoring of reaction kinetics and the identification of transient intermediates, which are crucial for optimizing synthetic protocols and uncovering reaction mechanisms. magritek.comresearchgate.net

Future studies could employ a combination of spectroscopic methods to gain a comprehensive understanding. For instance, process analytical technology (PAT) utilizing in-line Near-Infrared (NIR) and Raman spectroscopy could monitor the concentration of reactants, intermediates, and products in real-time during both batch and continuous flow synthesis. nih.govacs.orgmdpi.com This approach provides immediate feedback for process control and optimization.

Furthermore, techniques like terahertz time-domain spectroscopy (THz-TDS) could offer unique insights into the low-energy vibrational modes of the molecule and its reaction products, potentially revealing information about intermolecular interactions and solid-state reaction progress. researchgate.net Broadband rotational spectroscopy is another powerful tool for precisely determining molecular structures and investigating non-covalent interactions in the gas phase. rsc.orgsmu.edu

Table 2: Spectroscopic Techniques for Future Mechanistic Studies

| Technique | Potential Application for this compound | Type of Insight |

|---|---|---|

| In-operando NMR and FTIR | Real-time monitoring of synthetic reactions. | Identification of intermediates, kinetic data, and mechanistic pathways. researchgate.net |

| Raman and NIR Spectroscopy | Quantitative analysis of reaction components during synthesis. | Process optimization, endpoint determination, and quality control. nih.govmdpi.com |

| Terahertz (THz) Spectroscopy | Analysis of solid-state reactions and intermolecular vibrational modes. | Understanding crystal packing and hydrogen bonding networks. researchgate.net |

| Broadband Rotational Spectroscopy | Precise structural determination of the molecule and its complexes. | Insight into molecular geometry and non-covalent interactions. rsc.orgsmu.edu |

Deeper Computational Insights into Reactivity, Selectivity, and Intermolecular Interactions

Computational chemistry provides a powerful lens through which to investigate the intrinsic properties of this compound. Density Functional Theory (DFT) calculations can be employed to predict its molecular structure, vibrational frequencies, and electronic properties, which can then be correlated with experimental spectroscopic data. nih.govbenthamdirect.com

An important area for future computational study is the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO). The energy gap between these orbitals can provide a quantitative measure of the molecule's chemical reactivity and polarizability. mdpi.com Furthermore, mapping the Molecular Electrostatic Potential (MESP) can identify electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack and shedding light on its reactivity patterns. mdpi.com

Investigating intermolecular interactions is another critical research direction. Computational models can elucidate the nature and strength of hydrogen bonds involving the hydroxyl and ethoxy groups, as well as π-π stacking interactions between the naphthalene (B1677914) cores. nih.gov Understanding these non-covalent forces is essential, as they govern the molecule's solid-state packing, solubility, and potential to form host-guest complexes. Symmetry-Adapted Perturbation Theory (SAPT) calculations could further dissect these interactions into their electrostatic, dispersion, and exchange-repulsion components, offering a detailed picture of the forces at play. rsc.org

Sustainable and Scalable Production Methodologies for Industrial and Academic Application

For this compound to be utilized in broader applications, the development of sustainable and scalable synthetic methods is paramount. Future research should align with the principles of green chemistry, focusing on minimizing hazardous waste, improving energy efficiency, and using renewable resources. researchgate.net

Promising avenues include the exploration of solvent-free reaction conditions, such as "grindstone chemistry," which involves the mechanical grinding of solid reactants. ijcmas.com The use of environmentally benign and recyclable solvents, like polyethylene glycol (PEG), also warrants investigation. benthamdirect.com

The development of heterogeneous catalysts is another key area. Catalysts based on modified clays, such as montmorillonite, or other solid supports can offer advantages in terms of easy separation from the reaction mixture, reusability, and reduced environmental impact compared to homogeneous catalysts. rsisinternational.orgsemanticscholar.org For industrial applications, transitioning from batch to continuous flow processing could offer significant benefits, including improved safety, better heat and mass transfer, higher yields, and greater scalability. acs.orgnih.gov

Exploration of Novel Chemical Transformations and Reactivity Patterns Involving the Naphthol Core

The specific arrangement of substituents on this compound suggests a rich and potentially unique reactivity profile that is yet to be explored. The electron-donating nature of the ethoxy and methyl groups, combined with the directing effect of the hydroxyl group, could lead to novel chemical transformations.

Future research could investigate a range of reactions, including:

Oxidative Coupling: Investigating the electrochemical or chemical oxidation of the naphthol to form binaphthol derivatives or other coupled products. nih.gov The steric hindrance from the methyl groups may lead to unusual coupling patterns.

Dearomatization Reactions: Exploring the possibility of dearomatizing the naphthalene core to generate complex three-dimensional structures, which could be valuable synthetic intermediates.

Electrophilic Aromatic Substitution: Studying the regioselectivity of reactions such as halogenation, nitration, or Friedel-Crafts alkylation to see how the existing substituents direct incoming electrophiles.

Mannich-type Reactions: Utilizing the naphthol in multicomponent reactions with aldehydes and amines to synthesize amidoalkyl naphthols, which are known to have interesting biological properties. mdpi.comresearchgate.net

Conversion to Naphthalenones: Exploring the transformation of the naphthol into polycyclic naphthalenone motifs, which can be valuable scaffolds in medicinal chemistry. nih.gov

A systematic study of these transformations would not only expand the chemical space accessible from this starting material but could also lead to the discovery of new molecules with unique properties and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethoxy-2,3-dimethylnaphthalen-1-ol, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation or etherification of a naphthol precursor. For example, reacting 2,3-dimethylnaphthalen-1-ol with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. The reaction’s success depends on temperature control (80–100°C), stoichiometric excess of the alkylating agent, and anhydrous conditions to minimize hydrolysis . Yield optimization may require monitoring via TLC and purification via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?

- Methodological Answer :

- ¹H/¹³C NMR : The ethoxy group shows a triplet for the methylene (–CH₂–) protons at δ 3.5–4.0 ppm and a quartet for the methyl group (δ ~1.3 ppm). Aromatic protons on the naphthalene ring appear as multiplets between δ 6.8–8.2 ppm, with distinct splitting patterns due to methyl and ethoxy substituents .

- IR Spectroscopy : Stretching vibrations for the hydroxyl (–OH) group (~3200–3400 cm⁻¹), ether (–C–O–C–) (~1250 cm⁻¹), and aromatic C–H bonds (~3000–3100 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to C₁₄H₁₆O₂ (M⁺ = 216.2) and fragmentation patterns for ethoxy and methyl groups .

Q. How can researchers ensure the purity of this compound, and what analytical methods are suitable for detecting common impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment. Common impurities (e.g., unreacted naphthol or over-alkylated byproducts) are identified via retention time comparison with reference standards . Recrystallization from ethanol or hexane/ethyl acetate mixtures can improve purity.

Advanced Research Questions

Q. How does the electronic nature of substituents (ethoxy and methyl groups) influence the regioselectivity of electrophilic aromatic substitution in this compound?

- Methodological Answer : The ethoxy group (–OCH₂CH₃) is a strong electron-donating group (EDG) via resonance, directing electrophiles to the para and ortho positions on the naphthalene ring. Methyl groups, as weak EDGs via hyperconjugation, further stabilize adjacent positions. Computational studies (e.g., DFT calculations) can map electron density distributions to predict regioselectivity in reactions like nitration or halogenation .

Q. What computational methods can predict the reactivity and stability of this compound in different solvent environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess solvation effects in polar (e.g., water, ethanol) vs. nonpolar solvents (e.g., hexane).

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites and solvent-dependent stability .